amine CAS No. 1246823-21-1](/img/structure/B602894.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to an aromatic ring, which is further substituted with a chloro, methyl, and propoxy group The compound also contains an amine group linked to a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the aromatic sulfonyl chloride intermediate. This intermediate is then reacted with a hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while substitution of the chloro group can result in various substituted aromatic compounds.
Scientific Research Applications
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring and its substituents can also interact with cellular membranes, affecting their function and integrity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine
- (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine
- (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylthioether
Uniqueness
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a sulfonyl group and a hydroxypropylamine moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
1246823-21-1 |
|---|---|
Molecular Formula |
C13H20ClNO4S |
Molecular Weight |
321.82g/mol |
IUPAC Name |
5-chloro-N-(3-hydroxypropyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-3-7-19-12-8-10(2)11(14)9-13(12)20(17,18)15-5-4-6-16/h8-9,15-16H,3-7H2,1-2H3 |
InChI Key |
JKNPQZPCOAHAGE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


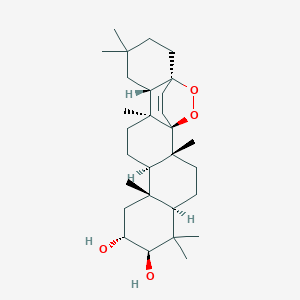

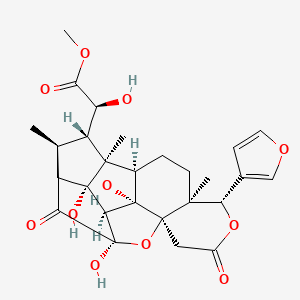
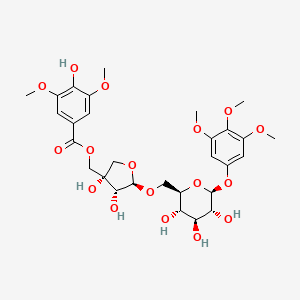
![(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B602822.png)
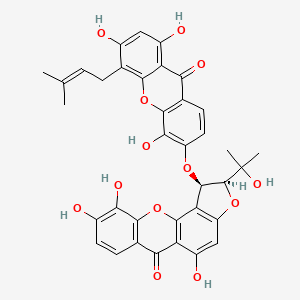

![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B602827.png)
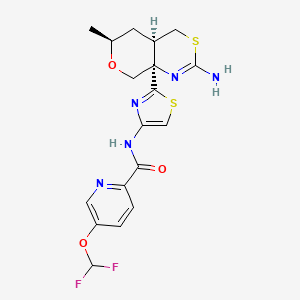
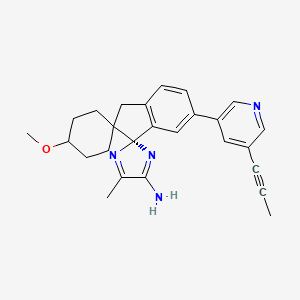

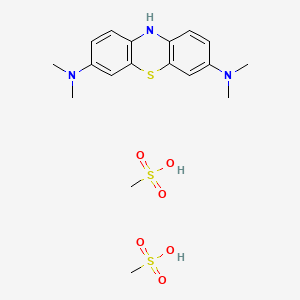
![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)
